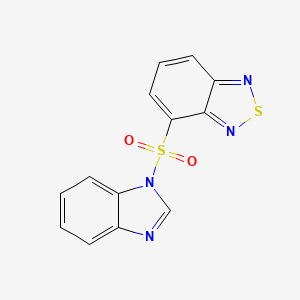![molecular formula C17H16F2N2O2 B5286589 2-Fluoro-N-(2-([2-(2-fluorophenyl)ethyl]amino)-2-oxoethyl)benzamide](/img/structure/B5286589.png)
2-Fluoro-N-(2-([2-(2-fluorophenyl)ethyl]amino)-2-oxoethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-N-(2-([2-(2-fluorophenyl)ethyl]amino)-2-oxoethyl)benzamide is a fluorinated benzamide derivative. This compound is of interest due to its unique chemical structure, which includes both fluorine atoms and an amide group. These features make it a valuable compound in various fields of scientific research, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-(2-([2-(2-fluorophenyl)ethyl]amino)-2-oxoethyl)benzamide typically involves multiple steps. One common approach is the reaction of 2-fluorobenzoyl chloride with 2-(2-fluorophenyl)ethylamine in the presence of a base such as triethylamine. This reaction forms the intermediate 2-fluoro-N-(2-(2-fluorophenyl)ethyl)benzamide, which is then further reacted with an appropriate reagent to introduce the oxoethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-N-(2-([2-(2-fluorophenyl)ethyl]amino)-2-oxoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-Fluoro-N-(2-([2-(2-fluorophenyl)ethyl]amino)-2-oxoethyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with improved efficacy and safety profiles.
Materials Science: The compound’s fluorinated structure makes it useful in the development of advanced materials with specific properties, such as increased thermal stability and resistance to degradation.
Biological Research: Researchers investigate the compound’s interactions with biological systems to understand its potential effects and mechanisms of action.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-N-(2-([2-(2-fluorophenyl)ethyl]amino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of the research.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-N-(2-phenylethyl)benzamide
- 2-Fluoro-N-(2-hydroxyphenyl)benzamide
- 2-Fluoro-N-(4-fluorophenyl)benzamide
Uniqueness
2-Fluoro-N-(2-([2-(2-fluorophenyl)ethyl]amino)-2-oxoethyl)benzamide is unique due to the presence of both fluorine atoms and an amide group in its structure. This combination imparts specific chemical and physical properties that are not found in other similar compounds. These properties make it particularly valuable for certain applications in medicinal chemistry and materials science.
Propiedades
IUPAC Name |
2-fluoro-N-[2-[2-(2-fluorophenyl)ethylamino]-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O2/c18-14-7-3-1-5-12(14)9-10-20-16(22)11-21-17(23)13-6-2-4-8-15(13)19/h1-8H,9-11H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFZERMRZQCQLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCNC(=O)CNC(=O)C2=CC=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-propyl-7-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5286525.png)
![N-(3-{[(2,5-Dimethylphenyl)carbamoyl]amino}phenyl)acetamide](/img/structure/B5286535.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[(6-methylpyridin-3-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5286537.png)
![(4S)-4-[4-(4-{[(3R)-3-hydroxy-1-pyrrolidinyl]methyl}phenyl)-1H-1,2,3-triazol-1-yl]-N-methyl-L-prolinamide dihydrochloride](/img/structure/B5286543.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5286547.png)
![2-(2-methoxyphenyl)-N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B5286548.png)
![5-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-2-pyrazinol](/img/structure/B5286552.png)
![4-{2-[8-(benzyloxy)-2-quinolinyl]vinyl}-2-methoxy-6-nitrophenyl acetate](/img/structure/B5286562.png)
![(2-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)methylamine hydrochloride](/img/structure/B5286567.png)

![N-(3-acetylphenyl)-4-{[3-(3,4-dichlorophenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5286573.png)
![N-(4-methoxyphenyl)-2-({6-[(4-methoxyphenyl)amino]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B5286575.png)
![2-[(2-ethoxybenzyl)amino]-1-butanol hydrochloride](/img/structure/B5286583.png)
![1-[2-(1H-imidazol-1-yl)benzyl]-5'-methyl-1H,3'H-2,4'-biimidazole](/img/structure/B5286595.png)
